molecular formula C26H24N4OS B2693610 4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE CAS No. 1207030-93-0

4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE

Cat. No.: B2693610
CAS No.: 1207030-93-0
M. Wt: 440.57
InChI Key: GTMSRCDHYLZPRP-UHFFFAOYSA-N
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Description

4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE is a useful research compound. Its molecular formula is C26H24N4OS and its molecular weight is 440.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research into compounds structurally related to 2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine has demonstrated their potential in the synthesis of novel pharmaceutical agents. For instance, the synthesis of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has shown antimicrobial and anti-inflammatory properties. These derivatives were prepared through multi-component cyclo-condensation reactions, indicating a methodology that could potentially apply to the synthesis of compounds with the mentioned complex structure (Kendre, Landge, & Bhusare, 2015).

Antibacterial and Antifungal Activities

Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. The synthesis process could be relevant for creating derivatives of the complex chemical , aiming to enhance its utility in combating bacterial infections. The newly synthesized compounds showed significant antibacterial activity, underlining the potential for the base chemical structure to serve as a backbone for the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Anticancer Activity

A study on the synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that compounds with similar chemical structures exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This suggests that with specific modifications, compounds like 2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine could potentially be explored for their anticancer properties (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Synthesis Techniques and Optoelectronic Properties

Research into the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives, which are structurally related to the compound , has not only expanded the chemical repertoire of pyrazine derivatives but also explored their structural and optoelectronic properties. These studies have implications for the development of light-emitting devices, suggesting potential applications of 2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine in materials science and electronic device fabrication (Zhao et al., 2004).

Properties

IUPAC Name

4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4OS/c1-16-5-8-20(9-6-16)25-28-23(19(4)31-25)15-32-26-24-14-22(29-30(24)12-11-27-26)21-10-7-17(2)13-18(21)3/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMSRCDHYLZPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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